

GR127935: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

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Compound of Interest

Compound Name: GR127935

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Introduction

GR127935 is a potent and selective antagonist of the 5-HT1D and 5-HT1B serotonin receptors, demonstrating nanomolar affinity for these targets.^{[1][2]} This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data for **GR127935**, intended to serve as a resource for researchers and professionals in the field of drug development. While extensive qualitative pharmacodynamic data exists, it is important to note that detailed quantitative pharmacokinetic parameters in preclinical species are not readily available in the public domain.

Pharmacodynamics

The primary mechanism of action of **GR127935** is the competitive antagonism of 5-HT1B and 5-HT1D receptors.^{[1][2]} These receptors are G protein-coupled receptors that, upon activation by serotonin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By blocking the binding of serotonin, **GR127935** prevents this downstream signaling cascade.

Receptor Binding Affinity

GR127935 exhibits high affinity for human 5-HT1D and guinea pig 5-HT1D/rat 5-HT1B receptors.^{[1][2]} It displays significantly lower affinity for other serotonin receptor subtypes,

including 5-HT1A, 5-HT2A, and 5-HT2C, as well as other non-serotonergic receptors, highlighting its selectivity.[1][2]

Receptor Subtype	Species	Affinity (pKi)	Reference
5-HT1D	Human	Not specified, nanomolar affinity	[1]
5-HT1D	Guinea Pig	8.5	[2]
5-HT1B	Rat	8.5	[2]
5-HT1A	-	>100-fold lower than 5-HT1B/1D	[2]
5-HT2A	-	>100-fold lower than 5-HT1B/1D	[2]
5-HT2C	-	>100-fold lower than 5-HT1B/1D	[2]
5-HT2A	-	7.4 (moderate affinity)	[3]

Functional Activity

In functional assays, **GR127935** acts as a potent antagonist, effectively blocking the effects of 5-HT1B/1D receptor agonists.[1][3] For instance, it has been shown to antagonize sumatriptan-induced contractions in isolated dog basilar artery and saphenous vein in a manner that suggests slow dissociation from the receptor.[1] In vivo, it potently antagonizes 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea pigs with a long duration of action.[1]

Interestingly, some studies have reported that **GR127935** can also exhibit partial agonist activity at 5-HT1D alpha and 5-HT1D beta receptors in certain experimental systems. This dual activity should be considered when interpreting experimental results.

In Vivo Pharmacodynamic Effects

- Central Nervous System: **GR127935** is centrally active following various routes of administration.[1][2] It has been shown to increase 5-HT metabolism in the forebrain regions

of guinea pigs.[4] In learning and memory paradigms, post-training injection of **GR127935** (10 mg/kg) in rats has been observed to increase the consolidation of learning.[5]

- Cardiovascular System: In anesthetized rats, **GR127935** has been shown to inhibit the hypotensive responses induced by the 5-HT_{1A/1B/1D/7} agonist, 5-carboxamidotryptamine (5-CT).[6]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **GR127935**, such as half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. The following provides a qualitative summary of its known pharmacokinetic properties.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Administration: **GR127935** has been administered via various routes in preclinical studies, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).[1][4][7]
- Distribution: A key pharmacokinetic feature of **GR127935** is its ability to cross the blood-brain barrier.
- Metabolism: Studies in guinea pigs have shown that **GR127935** can increase the metabolism of 5-HT in the brain.[4] However, specific details regarding the metabolic pathways of **GR127935** itself are not well-documented.
- Excretion: Information on the excretion of **GR127935** is not readily available.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving **GR127935** are not consistently provided in the literature. However, based on the published research, the following outlines the general methodologies employed.

In Vivo Microdialysis

This technique has been used to measure extracellular levels of 5-HT in the frontal cortex of guinea pigs following the administration of **GR127935**. [8]

- Animal Model: Anesthetized guinea pigs.
- Probe Implantation: A microdialysis probe is stereotactically implanted into the frontal cortex.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
- Drug Administration: **GR127935** can be infused directly through the dialysis probe or administered systemically (e.g., i.p.).
- Sample Analysis: Dialysate samples are collected and analyzed for 5-HT content, typically using high-performance liquid chromatography (HPLC).

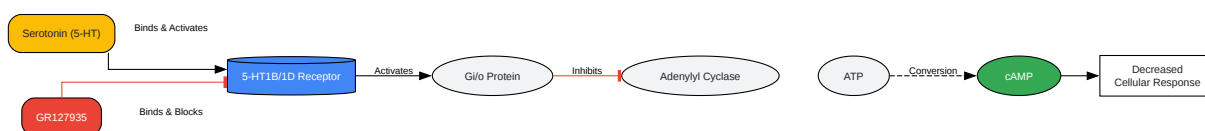
In Vivo Electrophysiology

Electrophysiological studies have been conducted to assess the effect of **GR127935** on the firing of serotonergic neurons in the dorsal raphe nucleus of anesthetized guinea pigs.^[7]

- Animal Model: Anesthetized guinea pigs.
- Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus to record the spontaneous firing of single neurons.
- Drug Administration: **GR127935** is administered intravenously (i.v.) in a range of doses.
- Data Analysis: Changes in the firing rate of the neurons are recorded and analyzed.

Visualizations

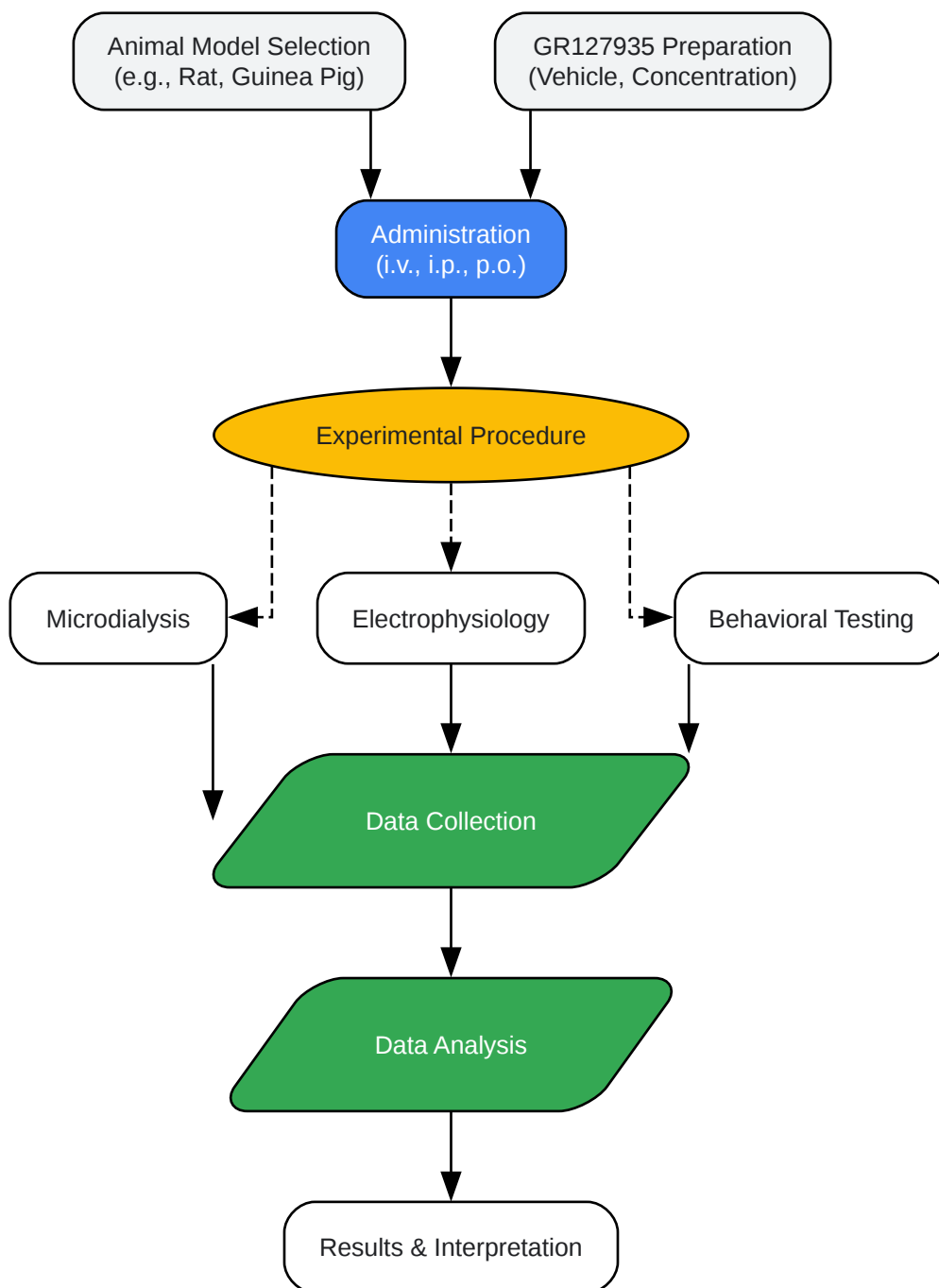
Signaling Pathway of 5-HT_{1B/1D} Receptor Antagonism by GR127935



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Caption: Antagonistic action of **GR127935** on the 5-HT_{1B/1D} receptor signaling cascade.

General Experimental Workflow for In Vivo Studies

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Caption: A generalized workflow for conducting in vivo experiments with **GR127935**.

Conclusion

GR127935 is a valuable research tool for investigating the role of 5-HT1B and 5-HT1D receptors in various physiological and pathological processes. Its high potency and selectivity, combined with its ability to penetrate the central nervous system, make it a powerful antagonist for both in vitro and in vivo studies. However, a notable gap exists in the publicly available literature regarding its quantitative pharmacokinetic profile. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of **GR127935** to better inform its use in drug development and to enable more precise interpretation of experimental findings. The compound has a good safety profile in all species tested.[1]

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